N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide
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Overview
Description
N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzofuran core with a methanesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the benzofuran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide derivative with different substituents on the benzofuran core.
Benzofuran Derivatives: Various benzofuran derivatives with different functional groups, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Uniqueness
N-(3-Methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide is unique due to its specific combination of a benzofuran core and a methanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114083-36-2 |
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Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(3-methyl-2-phenyl-1-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C16H15NO3S/c1-11-14-10-13(17-21(2,18)19)8-9-15(14)20-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
InChI Key |
VXPCVMQHWCVPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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